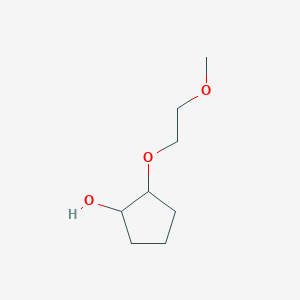
2-(2-Methoxyethoxy)cyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methoxyethoxy)cyclopentan-1-ol is an organic compound with the molecular formula C8H16O3 and a molecular weight of 160.21 g/mol It features a cyclopentane ring substituted with a 2-(2-methoxyethoxy) group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyethoxy)cyclopentan-1-ol can be achieved through several methods. One common approach involves the reaction of cyclopentanol with 2-(2-methoxyethoxy)ethanol under acidic or basic conditions to form the desired product . The reaction typically requires a catalyst such as sulfuric acid or sodium hydroxide and is conducted at elevated temperatures to facilitate the formation of the ether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyethoxy)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products
Oxidation: Cyclopentanone, cyclopentanal
Reduction: Cyclopentane
Substitution: Cyclopentyl chloride, cyclopentyl bromide
Scientific Research Applications
2-(2-Methoxyethoxy)cyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyethoxy)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ether linkage provides stability and solubility, enhancing the compound’s bioavailability and efficacy .
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxyethoxy)ethanol: Similar structure but lacks the cyclopentane ring.
Cyclopentanol: Contains the cyclopentane ring but lacks the 2-(2-methoxyethoxy) group.
2-(2-Methoxyethoxy)cyclopentane: Similar structure but lacks the hydroxyl group.
Uniqueness
2-(2-Methoxyethoxy)cyclopentan-1-ol is unique due to the combination of the cyclopentane ring, the 2-(2-methoxyethoxy) group, and the hydroxyl group. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C8H16O3 |
|---|---|
Molecular Weight |
160.21 g/mol |
IUPAC Name |
2-(2-methoxyethoxy)cyclopentan-1-ol |
InChI |
InChI=1S/C8H16O3/c1-10-5-6-11-8-4-2-3-7(8)9/h7-9H,2-6H2,1H3 |
InChI Key |
DQOUFWPLWPEPLL-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1CCCC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2-bromophenyl)methyl]pyridin-3-amine](/img/structure/B15274803.png)
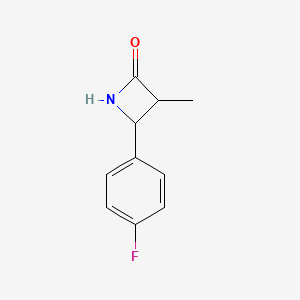
![7-Cyclopropylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B15274813.png)
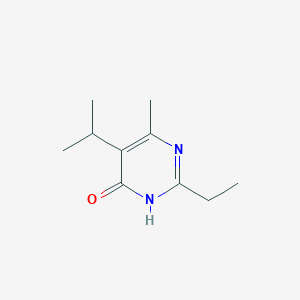
![Methyl 5-[(but-3-yn-2-yl)amino]pyrazine-2-carboxylate](/img/structure/B15274826.png)
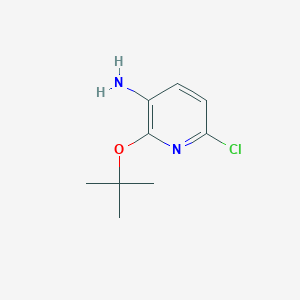
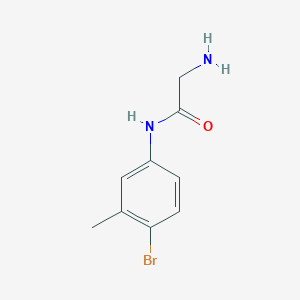

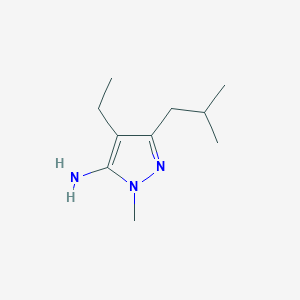
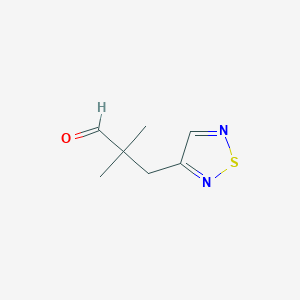
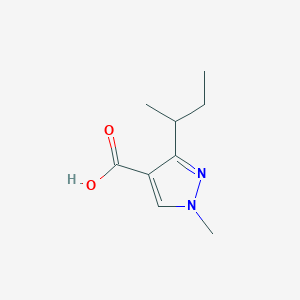

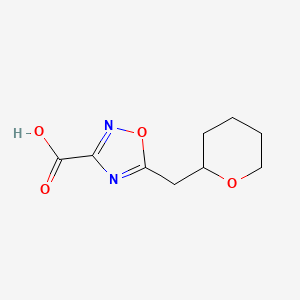
![2-(6,7-Dihydro-5h-cyclopenta[b]pyridin-7-yl)-2-methylpropanoic acid](/img/structure/B15274893.png)
